molecular formula C17H13F2N3O2 B12671316 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-34-7

1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12671316
CAS No.: 107659-34-7
M. Wt: 329.30 g/mol
InChI Key: PCNYTQPWOFAGPZ-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including fluorophenyl, hydroxy, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl intermediates through halogenation reactions.

    Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Triazole Ring Formation: The triazole ring is formed through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with chlorophenyl groups instead of fluorophenyl.

    1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with bromophenyl groups.

Uniqueness

1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical development.

Properties

CAS No.

107659-34-7

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2

InChI Key

PCNYTQPWOFAGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)F)O)F

Origin of Product

United States

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